2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
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Overview
Description
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzhydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The nitrophenyl group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
2-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.
Uniqueness
The presence of the nitrophenyl group in 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid imparts unique electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
CAS No. |
56894-71-4 |
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Molecular Formula |
C15H9N3O5 |
Molecular Weight |
311.25 g/mol |
IUPAC Name |
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9N3O5/c19-15(20)12-4-2-1-3-11(12)14-17-16-13(23-14)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,19,20) |
InChI Key |
LBJMVZJZKKIDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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